molecular formula C5H6F6O B1305509 3,3,4,5,5,5-Hexafluoropentan-2-ol CAS No. 2711-81-1

3,3,4,5,5,5-Hexafluoropentan-2-ol

Cat. No.: B1305509
CAS No.: 2711-81-1
M. Wt: 196.09 g/mol
InChI Key: BBNMWXDGNGRANP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-ol typically involves the fluorination of pentan-2-ol derivatives. One common method includes the reaction of pentan-2-ol with hexafluoropropylene oxide under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3,3,4,5,5,5-Hexafluoropentan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

3,3,4,5,5,5-Hexafluoropentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,5,5,5-Hexafluoropentan-2-ol is primarily related to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

3,3,4,5,5,5-Hexafluoropentan-2-ol can be compared with other fluorinated alcohols, such as:

Properties

IUPAC Name

3,3,4,5,5,5-hexafluoropentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMWXDGNGRANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379334
Record name 1-(2H-Perfluoropropyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2711-81-1
Record name 1-(2H-Perfluoropropyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2711-81-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A quantity of 3,3,4,5,5,5-hexafluoropentan-2-ol was prepared by combining absolute ethanol 200 proof (100 g, 2.17 moles, AAPER Alcohol and Chemical Co.) with t-amyl peroxy-2-ethylhexanoate (5 g, 0.021 moles) (available as Luperox 575 from Arkema, Oakville, Ontario, Canada) in a 600 mL Parr pressure reactor. The reactor was heated to 75 C and hexafluoropropene (120 g, 0.8 moles) (MDA Manufacturing Inc., Decatur, Ala.) was added at a constant rate. The reactor was allowed to stir at this temperature for 16 h. The crude reaction material was distilled using a ten plate Oldershaw column to afford 150 g of 3,3,4,5,5,5-hexafluoropentan-2-ol (b.p.=121° C.).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
t-amyl peroxy-2-ethylhexanoate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3,3,4,5,5,5-Hexafluoropentan-2-ol synthesized according to the research?

A1: The paper describes the synthesis of this compound through the direct chlorination of 2-(1,1,2,3,3,3-Hexafluoropropyl)oxolane. This chlorination process selectively targets the 5-position of the oxolane ring. The resulting chlorinated intermediate then undergoes further reactions, ultimately yielding this compound. Interestingly, the researchers propose that this reaction proceeds through the formation of 1,1,1,2,3,3-Hexafluoropentan-2-one as an intermediate [].

Q2: What are the potential applications of the reactions described in this research paper?

A2: The research primarily focuses on exploring novel synthetic routes for fluorinated organic compounds, particularly utilizing free radical reactions. While the paper does not delve into specific applications for this compound itself, the methodologies and insights gained from this research could contribute to the development of new fluorinated materials. Fluorinated compounds are highly sought after in various fields like pharmaceuticals, agrochemicals, and materials science due to their unique properties. Therefore, understanding the reactivity and synthesis of compounds like this compound can pave the way for designing and synthesizing novel fluorinated compounds with tailored properties for specific applications [].

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